4-Dimethylamino-2-(4-oxo-2-thiazolidinylidene)butyric acid ethyl ester
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Overview
Description
4-Dimethylamino-2-(4-oxo-2-thiazolidinylidene)butyric acid ethyl ester is a complex organic compound with a unique structure that includes a thiazolidinylidene ring. This compound is known for its diverse applications in various fields such as chemistry, biology, and medicine. It is characterized by its molecular formula C8H13NO3S and a molecular weight of 203.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylamino-2-(4-oxo-2-thiazolidinylidene)butyric acid ethyl ester typically involves the reaction of dimethylamine with a suitable precursor that contains the thiazolidinylidene moiety. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include ethanol and methanol, and the reaction is often catalyzed by acids or bases .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The raw materials are sourced from reliable suppliers, and the production process is designed to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Dimethylamino-2-(4-oxo-2-thiazolidinylidene)butyric acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .
Scientific Research Applications
4-Dimethylamino-2-(4-oxo-2-thiazolidinylidene)butyric acid ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Dimethylamino-2-(4-oxo-2-thiazolidinylidene)butyric acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Dimethylamino-2-oxobutyric acid ethyl ester
- 4-Dimethylamino-2-oxobut-3-enoic acid ethyl ester
- Ethyl 4-(dimethylamino)-2-oxobut-3-enoate
Uniqueness
4-Dimethylamino-2-(4-oxo-2-thiazolidinylidene)butyric acid ethyl ester is unique due to its thiazolidinylidene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its diverse applications .
Properties
CAS No. |
24146-48-3 |
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Molecular Formula |
C11H18N2O3S |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
ethyl (2Z)-4-(dimethylamino)-2-(4-oxo-1,3-thiazolidin-2-ylidene)butanoate |
InChI |
InChI=1S/C11H18N2O3S/c1-4-16-11(15)8(5-6-13(2)3)10-12-9(14)7-17-10/h4-7H2,1-3H3,(H,12,14)/b10-8- |
InChI Key |
OINSPNPXJNFQDV-NTMALXAHSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\1/NC(=O)CS1)/CCN(C)C |
Canonical SMILES |
CCOC(=O)C(=C1NC(=O)CS1)CCN(C)C |
Origin of Product |
United States |
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